molecular formula C14H15NO3S B6370662 3-(2-N,N-Dimethylsulfamoylphenyl)phenol CAS No. 1261965-91-6

3-(2-N,N-Dimethylsulfamoylphenyl)phenol

Cat. No.: B6370662
CAS No.: 1261965-91-6
M. Wt: 277.34 g/mol
InChI Key: KYFDKPVCTLXJCV-UHFFFAOYSA-N
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Description

3-(2-N,N-Dimethylsulfamoylphenyl)phenol is a phenolic derivative characterized by a sulfamoyl group (N,N-dimethylsulfamoyl) attached to the phenyl ring at the ortho position relative to the hydroxyl group. The dimethylsulfamoyl group enhances solubility in polar solvents and may influence biological activity by modulating interactions with enzymes or receptors .

Properties

IUPAC Name

2-(3-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-15(2)19(17,18)14-9-4-3-8-13(14)11-6-5-7-12(16)10-11/h3-10,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYFDKPVCTLXJCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-N,N-Dimethylsulfamoylphenyl)phenol typically involves the reaction of 2-aminophenol with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which then undergoes cyclization to form the final product. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(2-N,N-Dimethylsulfamoylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-(2-N,N-Dimethylsulfamoylphenyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 3-(2-N,N-Dimethylsulfamoylphenyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with active sites of enzymes, while the dimethylsulfamoyl group can interact with hydrophobic pockets. These interactions can inhibit enzyme activity or modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares 3-(2-N,N-Dimethylsulfamoylphenyl)phenol with analogous phenolic and sulfonamide-containing compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Properties
This compound C₁₄H₁₅NO₃S 277.34 g/mol Phenol, ortho-dimethylsulfamoyl Potential bioactive agent; solubility modulation
4-(3-N,N-Dimethylsulfamoylphenyl)phenol C₁₄H₁₅NO₃S 277.34 g/mol Phenol, para-dimethylsulfamoyl Research reagent; structural isomer
2-Chloro-4-(2-N,N-dimethylsulfamoylphenyl)benzoic acid C₁₅H₁₄ClNO₄S 339.80 g/mol Carboxylic acid, chloro, dimethylsulfamoyl Pharmaceutical intermediate
2-Nitro-4-methoxyaniline (2-N) C₇H₈N₂O₃ 168.15 g/mol Nitro, methoxy, aniline Fenton oxidation studies; environmental pollutant
4-Acetoxyphenyl benzoate C₁₄H₁₂O₄ 244.25 g/mol Phenol ester, acetyloxy Polymer and resin synthesis
Key Observations:
  • Positional Isomerism: The ortho vs. para placement of the dimethylsulfamoyl group in phenolic derivatives (e.g., this compound vs. 4-(3-N,N-dimethylsulfamoylphenyl)phenol) significantly impacts steric hindrance and electronic distribution, which may alter reactivity and binding affinity in biological systems .

Reactivity and Environmental Behavior

Degradation and Oxidation
  • Fenton Oxidation: Compounds like 2-Nitro-4-methoxyaniline (2-N) and 3-Nitro-4-methoxyaniline (3-N) are efficiently degraded by Fenton reagents under optimized conditions (pH 4, H₂O₂:Fe²⁺ = 7:4 mmol/L). However, sulfamoyl-containing phenols may exhibit resistance to oxidation due to the electron-withdrawing nature of the sulfamoyl group, which stabilizes the aromatic ring .

Pharmaceutical and Industrial Relevance

  • Thioridazine Analogs: The dimethylsulfamoyl group is a key feature in pharmaceuticals like Thioridazine (CAS 316814), a phenothiazine antipsychotic.
  • Material Science: Phenol esters (e.g., 4-acetoxyphenyl benzoate) are used in polymer synthesis. Sulfamoyl-substituted phenols could serve as flame retardants or crosslinking agents due to their thermal stability .

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